4-(4-Phenylphenoxy)azetidin-2-one
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Overview
Description
4-([1,1’-Biphenyl]-4-yloxy)azetidin-2-one is a compound that belongs to the class of azetidinones, which are four-membered lactams This compound is characterized by the presence of a biphenyl group attached to the azetidinone ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yloxy)azetidin-2-one typically involves the following steps:
Formation of the Biphenyl Ether: The biphenyl ether is synthesized by reacting 4-bromobiphenyl with sodium hydroxide in the presence of a suitable solvent such as dimethylformamide (DMF). This reaction forms the sodium salt of the biphenyl ether.
Cyclization to Azetidinone: The sodium salt of the biphenyl ether is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the azetidinone ring, resulting in 4-([1,1’-Biphenyl]-4-yloxy)azetidin-2-one.
Industrial Production Methods
Industrial production methods for 4-([1,1’-Biphenyl]-4-yloxy)azetidin-2-one may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yloxy)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The azetidinone ring can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving groups on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the biphenyl ether.
Reduction: Reduced forms of the azetidinone ring.
Substitution: Substituted azetidinone derivatives with various functional groups.
Scientific Research Applications
4-([1,1’-Biphenyl]-4-yloxy)azetidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yloxy)azetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity but different substituents.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different reactivity.
β-Lactam: A four-membered lactam ring similar to azetidinone but with different substituents and biological activities.
Uniqueness
4-([1,1’-Biphenyl]-4-yloxy)azetidin-2-one is unique due to the presence of the biphenyl ether group, which imparts specific chemical and biological properties. This compound’s unique structure allows for distinct interactions with biological targets, making it a valuable scaffold in medicinal chemistry.
Properties
CAS No. |
119005-15-1 |
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Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4-(4-phenylphenoxy)azetidin-2-one |
InChI |
InChI=1S/C15H13NO2/c17-14-10-15(16-14)18-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) |
InChI Key |
UHQUNDJIDJHWDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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